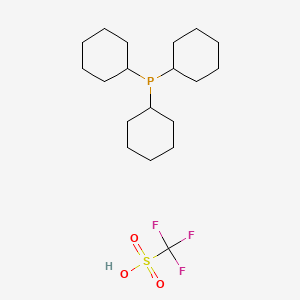![molecular formula C12H23N5O3 B12439138 2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)
2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DiZPK is a photo cross-linking agent that contains a diazirine moiety. Upon UV activation, this moiety creates reactive carbenes that form covalent bonds with amino acid side chains and peptide backbones . DiZPK is a structural analog of pyrrolysine and is used to identify direct protein-protein interactions in living prokaryotic and eukaryotic cells .
准备方法
DiZPK can be synthesized through the genetic code expansion system for site-specific incorporation into proteins. This involves the use of a lysine-derived unnatural amino acid that contains a photo-activatable diazirine functionality . The preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
化学反应分析
DiZPK undergoes photo-crosslinking reactions upon exposure to UV light at 365 nm. This activation leads to the formation of reactive carbenes that covalently bond with amino acid side chains and peptide backbones . The major products formed from these reactions are higher-molecular-weight photo-crosslinked proteins .
科学研究应用
DiZPK is widely used in scientific research to map protein-protein interactions in live cells. It has applications in chemistry, biology, medicine, and industry. For example, it is used to monitor bacterial defense proteins and to identify direct interaction partners of proteins in living cells . The incorporation of DiZPK into proteins via genetic code expansion technology allows for the stable isotope labeling of amino acids in cell culture (SILAC) and other advanced proteomics techniques .
作用机制
The mechanism of action of DiZPK involves the activation of its diazirine moiety by UV light, which generates reactive carbenes. These carbenes then form covalent bonds with amino acid side chains and peptide backbones, enabling the identification of protein-protein interactions . The molecular targets and pathways involved include various proteins and peptides within prokaryotic and eukaryotic cells .
相似化合物的比较
DiZPK is unique due to its diazirine moiety, which allows for photo-activatable crosslinking. Similar compounds include other photo-crosslinkers like DiZSeK and DiZHSeC, which also contain diazirine functionalities and are used for similar applications in identifying protein-protein interactions . DiZPK stands out for its specific use in live cell applications and its structural similarity to pyrrolysine .
属性
分子式 |
C12H23N5O3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid |
InChI |
InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20) |
InChI 键 |
YGUIFRMUMYTGAV-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)

![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)






![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)


